molecular formula C13H16N2O5 B554785 Carbobenzoxyglutamine CAS No. 2650-64-8

Carbobenzoxyglutamine

Cat. No. B554785
CAS RN: 2650-64-8
M. Wt: 280.28 g/mol
InChI Key: JIMLDJNLXLMGLX-JTQLQIEISA-N
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Scientific Research Applications

  • Inhibitors of Purine Biosynthesis : Carbobenzoxyglutamine derivatives have been found to inhibit several enzyme systems connected with the metabolism of glutamine and asparagine, as well as the growth of some transplantable murine tumors (Mor, 1971).

  • Transglutaminase Reaction Specificity : this compound has been used to study the apparent Km values of amines in the transglutaminase reaction, showing a marked degree of specificity for the amine substrate (Pincus & Waelsch, 1968).

  • Glyoxalase II Inhibition : S-Carbobenzoxyglutathione, a derivative of this compound, has been synthesized as an effective competitive inhibitor of mammalian glyoxalase II (Hsu & Norton, 1983).

  • Peptide Synthesis Applications : this compound derivatives have been used in the synthesis of peptide fragments, specifically in the context of the B-chain of insulin (Ch'en Cc, H. Wt, & Niu Ci, 1964).

  • Transglutaminase-Catalyzed Hydroxaminolysis : GST fusion proteins containing this compound have been found to be substrates of tissue transglutaminase, suggesting a potential role in expanded CAG/Poly-Q neurodegenerative diseases (Cooper et al., 1997).

  • Site-Specific Protein Derivatization : this compound has been used for site-specific derivatization of human interferon β-1a at lysine residues, indicating its utility in protein modification and therapeutic applications (Spolaore, Forzato, & Fontana, 2018).

Mechanism of Action

Target of Action

Z-Gln-OH, also known as N-Carbobenzyloxy-L-glutamine, Cbz-Gln-OH, or Carbobenzoxyglutamine, is a derivative of glutamine . Glutamine is the most abundant free amino acid in the body and plays a regulatory role in several cell-specific processes, including metabolism, cell integrity, protein synthesis, and degradation .

Mode of Action

It has been observed that it can inhibit inflammation, oxidative stress, and apoptosis, and ameliorate hyperoxic lung injury . It has also been shown to regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair .

Biochemical Pathways

Z-Gln-OH is involved in several biochemical pathways. It has been shown to downregulate endoplasmic reticulum stress (ERS)-associated protein levels and inhibit c-Jun N-terminal kinase (JNK) and inositol-requiring enzyme 1 alpha (IRE1α) phosphorylation . This suggests that Z-Gln-OH may have a therapeutic effect on bronchopulmonary dysplasia (BPD) by reducing lung inflammation, oxidative stress, and apoptosis and improving lung function .

Pharmacokinetics

It is known that glutamine, from which z-gln-oh is derived, is the principal carrier of nitrogen in the body and is an important energy source for many cells .

Result of Action

Z-Gln-OH has been observed to promote body weight gain, significantly reduce pathological damage and oxidative stress in lung tissue, and improve lung function in neonatal rats . It also reduced pro-inflammatory cytokine release as well as inflammatory cell production in bronchoalveolar lavage fluid (BALF) and inhibited apoptosis in lung tissue cells .

Action Environment

The action of Z-Gln-OH can be influenced by various environmental factors. For instance, the effect of Z-Gln-OH on hyperoxic lung injury was studied in an environment of hyperoxia . .

properties

IUPAC Name

(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMLDJNLXLMGLX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883880
Record name L-Glutamine, N2-[(phenylmethoxy)carbonyl]-
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Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2650-64-8
Record name N2-[(Phenylmethoxy)carbonyl]-L-glutamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamine, N2-((phenylmethoxy)carbonyl)-
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Record name L-Glutamine, N2-[(phenylmethoxy)carbonyl]-
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Record name L-Glutamine, N2-[(phenylmethoxy)carbonyl]-
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Record name N2-[(phenylmethoxy)carbonyl]-L-glutamine
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Synthesis routes and methods

Procedure details

Glutamine (36.5 g, 0.25 mol) was stirred with 1M sodium bicarbonate (750 ml) and toluene (200 ml). Benzyl chloroformate (50 ml, 59.75 g, 0.35 mol, 1.4 equiv.) was added drop-wise over 20 min. and the resulting mixture was stirred under nitrogen at room temperature overnight. Ethyl acetate (400 ml) was added and phases were separated. The organic phase was extracted with water (50 ml) and discarded. The aqueous phase was acidified with 6N hydrochloric acid and extracted with ethyl acetate (2×600 ml). The combined extracts were washed with water (100 ml) and stripped. The residue was dried in a vacuum oven (50° C.) to produce (1) (64 g, 91.4%).
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
91.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Carbobenzoxyglutamine (Z-Gln-OH) particularly useful in peptide synthesis?

A1: Z-Gln-OH plays a crucial role in peptide synthesis due to the presence of the carbobenzoxy (Z) protecting group. This group effectively masks the reactive amine group of glutamine, preventing unwanted side reactions during peptide chain assembly [, , ]. This allows for controlled and stepwise addition of amino acids, a cornerstone of peptide synthesis methodologies.

Q2: How is the carbobenzoxy (Z) protecting group removed from this compound (Z-Gln-OH) after peptide synthesis?

A2: The carbobenzoxy (Z) group can be removed from Z-Gln-OH, and consequently from the synthesized peptide, using specific cleavage methods. One approach involves catalytic hydrogenation [, ]. This method utilizes hydrogen gas and a catalyst, typically palladium on carbon, to cleave the Z group, yielding the desired deprotected peptide and toluene as a byproduct.

Q3: Aside from catalytic hydrogenation, are there alternative methods to remove the Z group from this compound (Z-Gln-OH)?

A3: Yes, an alternative method for Z group removal is treatment with trifluoroacetic acid in the presence of anisole []. This approach provides a milder and often faster deprotection compared to catalytic hydrogenation, making it useful in certain peptide synthesis strategies.

Q4: Can you provide an example of this compound (Z-Gln-OH) being used in the synthesis of a specific peptide fragment?

A4: Certainly! Researchers successfully utilized Z-Gln-OH in the stepwise synthesis of a derivative of the N-terminal octapeptide of the B-chain of insulin []. They started with a protected tetrapeptide and sequentially added Z-Gln-OH, amongst other protected amino acids, to build the octapeptide chain. This showcases the practical application of Z-Gln-OH in constructing biologically relevant peptide sequences.

Q5: Beyond its use in traditional peptide synthesis, has this compound (Z-Gln-OH) been explored in other applications?

A5: Interestingly, Z-Gln-OH has been employed as a substrate in studying enzymatic reactions. Researchers investigated the use of thermolysin, a protease enzyme, to catalyze peptide bond formation between Z-Gln-OH and another amino acid derivative in a solid-state reaction []. This highlights the potential of Z-Gln-OH as a tool for exploring enzyme kinetics and solid-phase peptide synthesis methods.

  1. A SYNTHESIS OF Z(+)-GLUTAMINE*

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